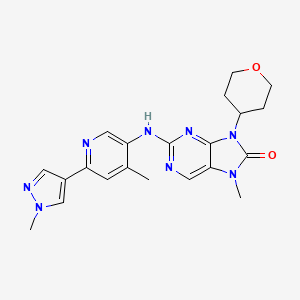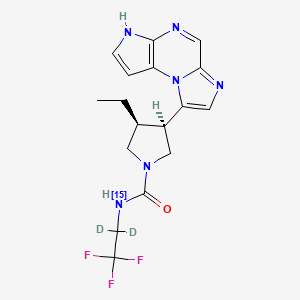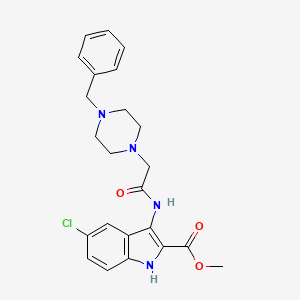
3-Methyl-D-histidine-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-D-histidine-d3 (hydrochloride) is a deuterium-labeled derivative of 3-Methyl-D-histidine hydrochloride. This compound is found in actin and myosin, which are proteins involved in muscle contraction. It is a derivative of histidine, an essential amino acid .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-D-histidine-d3 (hydrochloride) involves the incorporation of deuterium into 3-Methyl-D-histidine hydrochloride. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of deuterated reagents to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of 3-Methyl-D-histidine-d3 (hydrochloride) typically involves large-scale synthesis using deuterated reagents. The process is carried out under controlled conditions to ensure high purity and yield. The product is then purified and crystallized to obtain the final compound .
化学反应分析
Types of Reactions
3-Methyl-D-histidine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a wide variety of products depending on the nucleophile used .
科学研究应用
3-Methyl-D-histidine-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in various chemical reactions.
Biology: Studied for its role in muscle metabolism and protein turnover.
Medicine: Investigated for its potential use in metabolic studies and as a biomarker for muscle-related diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
The mechanism of action of 3-Methyl-D-histidine-d3 (hydrochloride) involves its incorporation into proteins like actin and myosin. These proteins play a crucial role in muscle contraction and other cellular processes. The deuterium labeling allows for precise tracking and quantitation in metabolic studies, providing valuable insights into protein dynamics and muscle metabolism .
相似化合物的比较
Similar Compounds
3-Methyl-L-histidine-d3 (hydrochloride): Another deuterium-labeled derivative of histidine, found in actin and myosin.
Nτ-Methyl-d3-L-histidine: A similar compound used in metabolic studies and as a stable isotope-labeled standard .
Uniqueness
3-Methyl-D-histidine-d3 (hydrochloride) is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantitation is essential .
属性
分子式 |
C7H12ClN3O2 |
|---|---|
分子量 |
208.66 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[3-(trideuteriomethyl)imidazol-4-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H/t6-;/m1./s1/i1D3; |
InChI 键 |
VWCFOWBWRITCRS-QKBJTWEASA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C=NC=C1C[C@H](C(=O)O)N.Cl |
规范 SMILES |
CN1C=NC=C1CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
![sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12366834.png)










![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)
